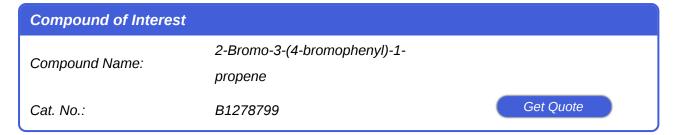


"2-Bromo-3-(4-bromophenyl)-1-propene" chemical properties and reactivity

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An In-depth Technical Guide to 2-Bromo-3-(4-bromophenyl)-1-propene

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **2-Bromo-3-(4-bromophenyl)-1-propene**. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed data, experimental protocols, and visual representations of its chemical behavior.

Chemical Properties

2-Bromo-3-(4-bromophenyl)-1-propene, with the CAS number 91391-61-6, is a doubly brominated organic compound.[1][2] Its structure features a propene backbone with a bromine atom on the second carbon (a vinylic bromide) and a 4-bromophenyl group attached to the third carbon. This unique arrangement of functional groups makes it a versatile reagent in organic synthesis.

Quantitative data for the compound are summarized in the table below for easy reference.



Property	Value	Source
IUPAC Name	1-bromo-4-(2-bromoprop-2- enyl)benzene	[1]
CAS Number	91391-61-6	[1][2]
Molecular Formula	C ₉ H ₈ Br ₂	[1][2]
Molecular Weight	275.97 g/mol	[1][2]
Canonical SMILES	C=C(CC1=CC=C(C=C1)Br)Br	[2]
InChI	InChI=1S/C9H8Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2	[1][2]
InChIKey	KLEDCYZVUQXGCH- UHFFFAOYSA-N	[1]

Note: Experimental physical properties such as melting and boiling points are not readily available in the provided search results.

Reactivity and Synthetic Applications

The reactivity of **2-Bromo-3-(4-bromophenyl)-1-propene** is dictated by its three primary functional regions: the vinylic bromide, the aryl bromide, and the alkene double bond. The presence of two distinct carbon-bromine bonds (one on an sp² aromatic carbon and one on an sp² vinylic carbon) opens up possibilities for selective and sequential cross-coupling reactions, making it a valuable building block for complex molecular architectures.

Fig. 1: Logical relationships of reactive sites in **2-Bromo-3-(4-bromophenyl)-1-propene**.

Palladium-Catalyzed Cross-Coupling Reactions

Both the aryl and vinylic bromide moieties can participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation.[3][4] The differential reactivity between the aryl and vinylic bromides may allow for selective functionalization under carefully controlled conditions.



- Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron compound (boronic acid or ester) and is widely used due to its mild conditions and tolerance of various functional groups.[4][5][6][7] It provides a powerful method for forming biaryl structures or connecting the core molecule to other alkyl, alkenyl, or aryl fragments.
- Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl or vinyl bromide with an alkene in the presence of a base and a palladium catalyst.[3][8][9] This is a key method for forming substituted alkenes and extending carbon chains.[3]

Alkene Reactions

The terminal double bond is susceptible to electrophilic addition reactions. For instance, reaction with hydrogen halides (like HBr) in the presence of peroxide would likely proceed via an anti-Markovnikov, free-radical mechanism.[10]

Experimental Protocols

While specific experimental data for **2-Bromo-3-(4-bromophenyl)-1-propene** is limited, the following sections provide detailed, generalized methodologies for key synthetic transformations based on established literature for similar substrates.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylloromide with a boronic acid.

Objective: To synthesize an aryl-substituted derivative of **2-Bromo-3-(4-bromophenyl)-1-propene** via C-C bond formation at the aryl bromide position.

Materials:

- 2-Bromo-3-(4-bromophenyl)-1-propene
- Arylboronic acid (1.1 to 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)



- Solvent system (e.g., 1,4-dioxane/water, Toluene/water, DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-3-(4-bromophenyl)-1-propene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
- Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).
- Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
- Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.
 - Fig. 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl bromide with an alkene.

Objective: To synthesize a substituted alkene by forming a C-C bond between the aryl bromide of the starting material and a suitable alkene.



Materials:

- 2-Bromo-3-(4-bromophenyl)-1-propene
- Alkene (e.g., styrene, n-butyl acrylate, 1.2 to 2.0 equivalents)
- Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, 1-5 mol%)
- Ligand (e.g., PPh3, P(o-tol)3, BINAP, if required)
- Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equivalents)
- Solvent (e.g., DMF, NMP, acetonitrile)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a Schlenk tube under an inert atmosphere, dissolve 2-Bromo-3-(4-bromophenyl)-1-propene (1.0 equiv.) in the chosen solvent (e.g., DMF).
- Add the palladium catalyst (e.g., Palladium(II) acetate, 2 mol%), the ligand (e.g., triphenylphosphine, 4 mol%), and the base (e.g., triethylamine, 2.0 equiv.).[3]
- Add the alkene (1.5 equiv.) to the mixture.
- Heat the reaction vessel to the required temperature (often 80-140 °C) and stir until the starting material is consumed, as monitored by TLC or GC.[11]
- After cooling to ambient temperature, filter the reaction mixture to remove insoluble salts.
- Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
- Purify the residue by flash column chromatography to isolate the Heck product.





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Fig. 3: Catalytic cycle of the Mizoroki-Heck reaction.

Safety and Handling

No specific safety data sheet (SDS) for **2-Bromo-3-(4-bromophenyl)-1-propene** was found in the search results. However, based on the functional groups present, general precautions for handling halogenated organic compounds should be strictly followed.

- General Hazards: Brominated organic compounds can be irritants to the skin, eyes, and respiratory system.[12][13][14] They may be harmful if swallowed or inhaled.
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
 Do not let the product enter drains.

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